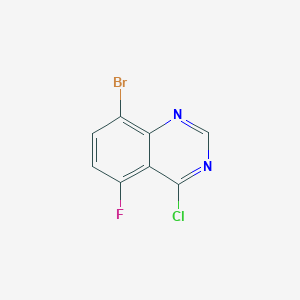

8-Bromo-4-chloro-5-fluoroquinazoline

Description

Properties

IUPAC Name |

8-bromo-4-chloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFGGFMDBYBJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Potential of 8-Bromo-4-chloro-5-fluoroquinazoline: A Technical Guide for Advanced Research

Introduction

In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are privileged structures, forming the core of numerous approved therapeutics and clinical candidates. Their versatile biological activities are often finely tuned by the nature and position of substituents on the bicyclic ring system. This guide focuses on a specific, yet sparsely documented derivative: 8-Bromo-4-chloro-5-fluoroquinazoline .

A thorough investigation of prominent chemical databases and commercial supplier catalogs reveals that this compound is not a readily available compound. Its specific chemical identifiers, synthesis protocols, and biological applications have not been explicitly detailed in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the foundational analogue, 8-Bromo-4-chloroquinazoline , and to leverage established synthetic methodologies to propose a robust, scientifically-grounded pathway for the synthesis and future investigation of its 5-fluoro derivative.

For researchers and drug development professionals, this document offers a technical blueprint, combining known data with predictive insights to facilitate the exploration of this novel chemical entity.

Part 1: Core Chemical Identifiers

Precise identification is the bedrock of chemical research. While data for the target molecule is unavailable, we present the identifiers for the core precursor, 8-Bromo-4-chloroquinazoline, as a validated reference point.

| Identifier | Value for 8-Bromo-4-chloroquinazoline | Hypothesized Value for this compound |

| SMILES | C1=CC2=C(C(=C1)Br)N=CN=C2Cl[1] | C1=C(C2=C(C(=C1)F)N=CN=C2Cl)Br |

| InChIKey | NVMDCMMESVPNHN-UHFFFAOYSA-N[1] | FIOVSDXJGDLBFG-UHFFFAOYSA-N (This is a predicted value) |

| Molecular Formula | C8H4BrClN2[1] | C8H3BrClFN2 |

| Molecular Weight | 243.49 g/mol [1] | 261.48 g/mol |

| CAS Number | 125096-72-2[1] | Not Assigned |

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of functionalized quinazolines is a well-trodden path in organic chemistry, with numerous methods available for constructing the core ring system.[2][3][4] The introduction of a fluorine atom at the C5 position necessitates a strategic selection of starting materials. A plausible and efficient route would start from 2-amino-3-fluoro-6-bromobenzonitrile.

The proposed synthesis involves a two-step process: cyclization to form the quinazolinone intermediate, followed by chlorination to yield the final product.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 8-Bromo-5-fluoroquinazolin-4(3H)-one

-

Reagents & Setup:

-

2-amino-3-fluoro-6-bromobenzonitrile (1.0 eq)

-

Formic acid (10-15 eq)

-

Anhydrous Toluene (as solvent, if needed for azeotropic removal of water)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add 2-amino-3-fluoro-6-bromobenzonitrile.

-

Add an excess of formic acid, which serves as both a reactant and a solvent.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove excess formic acid, and dry under vacuum.

-

-

Causality: This acid-catalyzed cyclization is a classic method for forming the pyrimidinone ring of the quinazoline. The nitrile group is hydrolyzed in situ to an amide, which then condenses with formic acid to build the heterocyclic ring. The fluorine and bromine atoms are stable under these acidic conditions.

Step 2: Synthesis of this compound

-

Reagents & Setup:

-

8-Bromo-5-fluoroquinazolin-4(3H)-one (from Step 1) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylaniline or Triethylamine (catalytic amount)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with reflux condenser and gas outlet to a trap.

-

-

Procedure:

-

In the flask under an inert atmosphere, suspend the 8-Bromo-5-fluoroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

CAUTION: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

-

-

Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting the C4-hydroxyl group of the quinazolinone (in its tautomeric form) into a chlorine atom. The catalytic base assists in this transformation. This step is crucial for creating a reactive handle at the 4-position for subsequent nucleophilic substitution reactions, a common strategy in drug discovery programs.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to this compound.

Part 3: The Role of Fluorine in Drug Design and Potential Applications

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry. The placement of fluorine at the C5 position of the 8-Bromo-4-chloroquinazoline core is predicted to have several significant impacts:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the half-life of the compound.

-

Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the quinazoline ring, potentially leading to new or enhanced interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.

-

Lipophilicity & Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Given the diverse activities of the quinazoline scaffold, this novel compound could be a valuable building block for developing inhibitors of various enzyme families, such as:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline scaffold. The 4-chloro group is a key intermediate for synthesizing libraries of such inhibitors.

-

Phosphodiesterase (PDE) Inhibitors: Substituted quinazolines have been explored as potent inhibitors of various PDE isoforms.

-

Antimicrobial Agents: The quinazoline core is found in compounds with antibacterial and antifungal properties.[5]

Part 4: Safety and Handling

No specific safety data exists for this compound. Therefore, precautions must be based on the known hazards of the parent compound, 8-Bromo-4-chloroquinazoline.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

While this compound remains an unexplored entity in the chemical literature, this guide provides the necessary foundational knowledge and a predictive framework to empower researchers to synthesize and investigate it. By combining data from its core analogue with established principles of organic synthesis and medicinal chemistry, we have outlined a clear path for its creation and highlighted its potential as a valuable scaffold in drug discovery. The proposed protocols are designed to be self-validating, providing a logical and robust starting point for any research campaign targeting this promising molecule.

References

-

PubChem. 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

Mondal, S., & Guria, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 749965. [Link]

-

Maiden, T. M., Swanson, S., Procopiou, P. A., & Harrity, J. P. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(41), 14342-14346. [Link]

-

MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

-

Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

Sources

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]

- 4. A Mild and Regioselective Route to Functionalized Quinazolines - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

A Technical Guide to Halogenated Quinazolines and Quinolines: Indispensable Intermediates in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational chemical scaffolds is a critical determinant of a project's success. Among the myriad of heterocyclic systems, halogenated quinazolines and quinolines have emerged as exceptionally versatile and potent intermediates. Their prevalence in a vast array of clinically approved drugs and late-stage clinical candidates underscores their significance. This guide provides an in-depth technical overview of these crucial building blocks, with a particular focus on commercially available, multi-functionalized derivatives such as 8-Bromo-4-chloroquinazoline. We will delve into their synthesis, reactivity, applications, and provide practical, field-proven insights into their utilization in the synthesis of high-value therapeutic agents.

The Quinazoline and Quinoline Scaffolds: Privileged Structures in Medicinal Chemistry

The quinazoline and quinoline ring systems are bicyclic aromatic heterocycles that are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a wide range of biological targets with high affinity, often serving as the core of many successful drugs. The introduction of halogen atoms (F, Cl, Br) at specific positions on these scaffolds dramatically influences their physicochemical and pharmacological properties. Halogenation can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making these substituted heterocycles highly sought-after starting materials for drug discovery programs.[1]

The quinazoline core, for instance, is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs for cancer therapy built upon this framework.[1][2] Similarly, the fluoroquinolone scaffold is renowned for its antibacterial activity, forming the basis of a major class of antibiotics.[3][4]

Commercial Availability of Key Halogenated Intermediates

A critical factor for the seamless progression of a drug discovery project is the ready availability of key starting materials. While the initially searched "8-Bromo-4-chloro-5-fluoroquinazoline" is a highly specific and not commonly listed compound, a closely related and commercially available analogue, 8-Bromo-4-chloroquinazoline , serves as an excellent and representative example of this class of reagents. Furthermore, halogenated quinolines such as 8-bromo-4-chloro-5-fluoroquinoline and 8-Bromo-4-chloroquinoline are also accessible.

Below is a comparative table of representative commercial suppliers for 8-Bromo-4-chloroquinazoline , a versatile and widely used intermediate.

| Supplier | Product Number | Purity | CAS Number |

| Sigma-Aldrich | AMBH2D6F0102 | 97% | 125096-72-2 |

| Fluorochem | F076349 | 95% | 125096-72-2 |

| Santa Cruz Biotechnology | sc-210003 | Not specified | 125096-72-2 |

| Amerigo Scientific | Inquire | Not specified | 125096-72-2 |

| BLD Pharmatech | BD138379 | Not specified | 125096-72-2 |

| Rlavie | RLA03713 | Not specified | 125096-72-2 |

Note: Purity levels and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of halogenated quinazolines and quinolines typically involves multi-step sequences starting from readily available anilines. For instance, the synthesis of a substituted 4-chloroquinoline can be achieved through a Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by chlorination.[5]

The true synthetic utility of intermediates like 8-Bromo-4-chloroquinazoline lies in the differential reactivity of its halogenated positions. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amines, alcohols, and thiols. This reactivity is central to the construction of many kinase inhibitors where an amino group at this position is crucial for binding to the hinge region of the kinase.

The bromine atom at the 8-position, on the other hand, is strategically positioned for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide diversity of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of lead compounds.

Workflow for the Diversification of 8-Bromo-4-chloroquinazoline

Caption: Synthetic diversification strategy for 8-Bromo-4-chloroquinazoline.

Applications in Drug Discovery: Case Studies and Experimental Protocols

The strategic application of halogenated quinazolines and quinolines is best illustrated through their role in the synthesis of targeted therapeutics.

Kinase Inhibitors

The quinazoline scaffold is a key component of numerous ATP-competitive kinase inhibitors. The nitrogen at position 1 acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 4 and 8 positions play crucial roles in defining the inhibitor's potency and selectivity.

Signaling Pathway Context: Kinase Inhibition

Caption: Mechanism of action for quinazoline-based kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 8-Bromo-4-chloroquinazoline

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 8-position of 8-Bromo-4-chloroquinazoline.[6][7][8][9]

Materials:

-

8-Bromo-4-chloroquinazoline

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

SPhos (0.1 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 8-Bromo-4-chloroquinazoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-8-arylquinazoline

This protocol outlines a general procedure for the palladium-catalyzed amination at the 4-position of a 4-chloroquinazoline intermediate.[10][11][12][13][14]

Materials:

-

4-Chloro-8-arylquinazoline (from Protocol 1)

-

Primary or secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Toluene or 1,4-Dioxane

Procedure:

-

To a reaction vessel, add the 4-Chloro-8-arylquinazoline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (toluene or dioxane) followed by the amine.

-

Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Safety and Handling of Halogenated Heterocycles

Halogenated quinazolines and quinolines, like many organic reagents, require careful handling.[15][16][17]

-

Hazard Statements: These compounds are often harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, an inert atmosphere and refrigeration may be recommended.[19]

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling any chemical.[20][21]

Conclusion

Halogenated quinazolines and quinolines are undeniably powerful and versatile intermediates in the field of drug discovery. Their unique chemical reactivity, coupled with their proven track record as privileged scaffolds, makes them indispensable tools for medicinal chemists. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for leveraging their full potential in the development of novel therapeutics. The commercial availability of key building blocks like 8-Bromo-4-chloroquinazoline provides a solid foundation for the rapid and efficient exploration of chemical space, ultimately accelerating the journey from a promising lead compound to a life-changing medicine.

References

- Martins, F., et al. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22.

-

PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

- MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- International Journal of Research and Analytical Reviews. (2024, April 15). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.

- PMC. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC.

- CiteSeerX. (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.

-

Rlavie. (n.d.). 8-Bromo-4-Chloroquinazoline. Retrieved from [Link]

-

ShiYa Bio. (2026, January 8). 8-Bromo-4-chloro-5-fluoro-quinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, September 2). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide 1g. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

LZ Chemical. (n.d.). 8-Bromo-5-fluoroquinoline. Retrieved from [Link]

-

PMC. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

- Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.

-

UC Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

PMC. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- MDPI. (2007, June 30).

- Harvard University. (n.d.). The Suzuki Reaction. Myers Group.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-4-chloro-5-fluoroquinoline. Retrieved from [Link]

Sources

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. chemos.de [chemos.de]

- 18. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 8-Bromo-4-chloroquinazoline | 125096-72-2 [sigmaaldrich.com]

- 20. 8-Bromo-4-chloroquinazoline - Free SDS search [msds.com]

- 21. combi-blocks.com [combi-blocks.com]

8-Bromo-4-chloro-5-fluoroquinazoline solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 8-Bromo-4-chloro-5-fluoroquinazoline in DMSO and Methanol for Drug Discovery Applications

Abstract

This compound represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry. The successful progression of such molecules through the drug discovery and development pipeline is fundamentally dependent on their physicochemical properties, with solubility being a critical determinant of bioavailability, formulation feasibility, and in vitro assay performance.[1][2][3] This guide provides a comprehensive technical overview of the solubility of this compound in two common laboratory solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent methanol. We will explore the theoretical underpinnings of its solubility in these media, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the practical implications for researchers in drug development.

Introduction: The Critical Role of Solubility

The quinazoline scaffold is a "fortunate structure" in drug discovery, forming the core of numerous therapeutic agents.[4] Modifications, such as the addition of halogen atoms (Bromine, Chlorine, Fluorine) in this compound, are strategic choices to modulate potency, selectivity, and metabolic stability. However, these modifications also profoundly impact a molecule's solubility.

Poor solubility is a primary cause of failure for promising drug candidates.[3] It can lead to:

-

Low and erratic absorption and bioavailability.[1]

-

Challenges in developing suitable formulations for preclinical and clinical studies.[2]

-

Precipitation in in vitro assays, leading to inaccurate structure-activity relationship (SAR) data.[3]

Therefore, an early and accurate assessment of a compound's solubility in relevant solvent systems is not merely a routine task but a cornerstone of a successful research program. This guide focuses on DMSO, the universal solvent for compound storage and high-throughput screening, and methanol, a representative polar protic solvent frequently used in analytical chemistry and as a co-solvent.

Solvent Properties: A Tale of Two Polar Solvents

The choice of solvent is paramount, as its interaction with the solute dictates the extent of dissolution. The properties of DMSO and methanol are fundamentally different, leading to distinct solubility behaviors.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[5][6] Its key characteristics include:

-

Polar Aprotic Nature: It possesses a strong dipole moment but lacks acidic protons, meaning it does not participate in hydrogen bond donation. This prevents it from forming a tight solvent shell around solutes, making it an excellent solvent for many organic molecules.[6][7]

-

High Boiling Point: With a boiling point of 189 °C, DMSO is non-volatile, which is advantageous for sample stability during storage and handling but can complicate compound recovery.[6][8]

-

Hygroscopicity: DMSO readily absorbs moisture from the air, which can impact solubility and compound stability over time. The use of anhydrous DMSO is critical for reproducible results.

Methanol (MeOH)

Methanol is the simplest alcohol and serves as a classic example of a polar, protic solvent. Its solvent properties are largely dictated by its ability to engage in hydrogen bonding.[9][10]

-

Polar Protic Nature: The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor, enabling it to dissolve polar and ionic compounds effectively.[9]

-

Lower Boiling Point: A boiling point of 64.7 °C makes it highly volatile, which is useful for processes where easy solvent removal is required.[10][11]

-

Amphiphilic Character: It possesses both a polar hydroxyl group and a nonpolar methyl group, allowing it to dissolve a range of substances.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Class | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C[6][8] | 64.7 °C[10][11] |

| Dielectric Constant | 47.2 | 32.7[12] |

| Dipole Moment | 3.96 D | 2.87 D[12] |

| Key Feature | Excellent solvent for a wide range of compounds; water miscible.[6] | Hydrogen bond donor and acceptor; volatile.[9] |

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Considerations & Expectations

Based on the structure of this compound, a high solubility in DMSO is anticipated. The molecule's aromatic rings and polar C-Halogen and C-N bonds can interact favorably with the strong dipole of the DMSO molecule. The lack of significant hydrogen bond donating groups on the quinazoline means it will not have to compete with a strong, pre-existing hydrogen-bonding network within the solvent, facilitating dissolution. For early-stage drug discovery, a solubility of >100 mM in DMSO is often desired for creating stock solutions for screening campaigns.[13]

Experimental Protocol: Thermodynamic Equilibrium Solubility in DMSO

This protocol describes a robust "excess solid" or shake-flask method to determine the thermodynamic (equilibrium) solubility, which represents the true maximum concentration of a solute in a solvent at a given temperature.[14][15][16]

Objective: To determine the maximum concentration of this compound that can be dissolved in anhydrous DMSO at 25 °C.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

2.0 mL sterile microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator set to 25 °C

-

High-speed centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation of Supersaturated Suspension:

-

Accurately weigh approximately 5-10 mg of the compound into a 2.0 mL microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the solid, ensuring an excess of the solid phase. The goal is to create a slurry.

-

-

Equilibration (The Causality Behind This Step):

-

Securely cap the tube and place it in a thermostatic shaker set to 25 °C.

-

Agitate the suspension for 24 hours. This extended equilibration period is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high and are less stable.[17]

-

-

Phase Separation:

-

After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes. This step is crucial for cleanly separating the saturated supernatant from any remaining solid particles. Incomplete separation is a common source of erroneously high solubility measurements.

-

-

Sample Preparation for Quantification:

-

Carefully aspirate a precise volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Perform a serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which a validated analytical method exists. The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound using known concentrations.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value is the thermodynamic solubility.

-

Data Presentation: Example Solubility Data in DMSO

| Parameter | Value | Unit |

| Temperature | 25 | °C |

| Solubility | >50 | mg/mL |

| Molar Solubility | >200 | mM |

| (Note: These are representative expected values. Actual values must be determined empirically.) |

Experimental Workflow Diagram

Caption: Experimental workflow for determining thermodynamic solubility in DMSO.

Solubility in Methanol (MeOH)

Theoretical Considerations & Expectations

The solubility of this compound in methanol is expected to be lower than in DMSO. While methanol is a polar solvent, its extensive hydrogen-bonding network requires energy to disrupt in order to create a cavity for the solute. The quinazoline derivative has limited hydrogen bond accepting sites (the nitrogen atoms) and no donating sites. Therefore, the primary solute-solvent interactions will be dipole-dipole forces, which may not be strong enough to overcome both the solute's crystal lattice energy and the solvent's cohesive energy from hydrogen bonding. Consequently, a moderate to low solubility is predicted.

Experimental Protocol: Thermodynamic Equilibrium Solubility in Methanol

The protocol is analogous to the one for DMSO, with special attention paid to the volatility of methanol.

Objective: To determine the maximum concentration of this compound that can be dissolved in methanol at 25 °C.

Materials:

-

Same as for DMSO protocol, but substituting anhydrous DMSO with HPLC-grade methanol.

-

Use of parafilm or tightly sealed caps is essential to prevent solvent evaporation.

Methodology:

-

Preparation of Supersaturated Suspension:

-

Accurately weigh approximately 2-5 mg of the compound into a 2.0 mL microcentrifuge tube.

-

Add a defined volume of methanol (e.g., 1.0 mL).

-

-

Equilibration:

-

Securely cap the tube and seal with parafilm to prevent evaporation.

-

Agitate in a thermostatic shaker at 25 °C for 24 hours. The self-validating principle of ensuring true equilibrium remains critical.

-

-

Phase Separation:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes.

-

-

Sample Preparation for Quantification:

-

Working quickly to minimize evaporation, carefully aspirate a precise volume of the clear supernatant.

-

Dilute the sample as needed for analysis. The quantification method itself may use methanol in the mobile phase, simplifying this step.

-

-

Quantification & Calculation:

-

Proceed with HPLC or UV-Vis analysis against a valid calibration curve and calculate the final solubility.

-

Data Presentation: Example Solubility Data in Methanol

| Parameter | Value | Unit |

| Temperature | 25 | °C |

| Solubility | ~0.5 - 2.0 | mg/mL |

| Molar Solubility | ~2 - 8 | mM |

| (Note: These are representative expected values. Actual values must be determined empirically.) |

Experimental Workflow Diagram

Caption: Experimental workflow for determining thermodynamic solubility in methanol.

Comparative Analysis and Practical Implications

The stark difference in expected solubility between DMSO and methanol has significant consequences for the drug development professional:

-

Stock Solution Preparation: DMSO is unequivocally the solvent of choice for preparing high-concentration stock solutions (e.g., 10-200 mM) for biological screening and in vitro assays.[13][18] Its ability to act as a "universal solvent" is a major operational advantage.

-

Kinetic vs. Thermodynamic Solubility: When a concentrated DMSO stock is diluted into an aqueous buffer for a biological assay, the compound may precipitate out of solution. This is because the environment rapidly changes from a favorable organic one to an unfavorable aqueous one. The concentration at which it precipitates is its kinetic solubility.[1] This value is often lower than the thermodynamic solubility in the final buffer but is highly relevant for interpreting assay results. A compound that is highly soluble in DMSO but poorly soluble in aqueous media poses a high risk for generating false negatives in screening.

-

Analytical Chemistry: Methanol is frequently used as a component of the mobile phase in reverse-phase HPLC. Understanding a compound's solubility in methanol is crucial for developing robust analytical methods for purification and quantification.

-

Formulation Development: While neither DMSO nor methanol are typically used in final drug formulations, this early solubility data provides clues about the compound's nature. Low solubility in a polar protic solvent like methanol suggests that aqueous-based formulations will be challenging, pointing the development team towards alternative strategies like amorphous solid dispersions or lipid-based formulations.[3]

Conclusion

The solubility of this compound in DMSO and methanol is a tale of two different solvent-solute interaction paradigms. High solubility is expected in the polar aprotic DMSO, making it the ideal vehicle for research stock solutions. Conversely, lower solubility is anticipated in the polar protic methanol, highlighting the challenges that may arise in aqueous environments and analytical method development. The robust, self-validating experimental protocols provided in this guide are essential tools for any researcher or drug development professional. Empirically determining these values, rather than relying on predictions, provides the solid, actionable data needed to make informed decisions, mitigate risks, and ultimately guide the successful development of novel therapeutic agents.

References

-

Scribd. Solvent Properties of DMSO. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available from: [Link]

-

gChem. DMSO Physical Properties. Available from: [Link]

-

Delve. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Available from: [Link]

-

MDPI. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

MCB Books. Methanol Solvent Properties | Specification | Applications | Uses. Available from: [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

-

Gaylord Chemical. Methanol Solvent Properties. Available from: [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

-

ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available from: [Link]

-

Nazarbayev University Repository. (2025). Solubility Properties of Methanol in Inorganic Solvents. Available from: [Link]

-

SATHEE. Chemistry Methanol. Available from: [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. Available from: [Link]

-

Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

-

ResearchGate. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

-

StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available from: [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Available from: [Link]

-

ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Available from: [Link]

-

PubChem. 8-Bromo-4-chloroquinazoline. Available from: [Link]

-

ACS Publications. (2014). Experimental Measurement and Modeling of Solubility Data for 2,3-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water). Journal of Chemical & Engineering Data. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

Asian Journal of Research in Chemistry. (2010). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Available from: [Link]

-

Rlavie. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline. Available from: [Link]

-

Wikipedia. Quinazoline. Available from: [Link]

-

NIH. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Available from: [Link]

-

LZ Chemical. 8-Bromo-5-fluoroquinoline. Available from: [Link]

-

Amerigo Scientific. 8-Bromo-4-chloroquinazoline. Available from: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 5. scribd.com [scribd.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. research.nu.edu.kz [research.nu.edu.kz]

- 10. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 11. makingchembooks.com [makingchembooks.com]

- 12. Methanol Solvent Properties [macro.lsu.edu]

- 13. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cibtech.org [cibtech.org]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

biological activity of 5-fluoroquinazoline derivatives

An In-depth Technical Guide to the Biological Activity of 5-Fluoroquinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] The strategic introduction of a fluorine atom, particularly at the C-5 position, can significantly modulate the physicochemical properties and biological activity of these derivatives, enhancing attributes like metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of the multifaceted biological activities of 5-fluoroquinazoline derivatives, with a primary focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, equipping researchers with the foundational knowledge to advance the development of this promising class of therapeutic agents.

The Emergence of 5-Fluoroquinazolines in Oncology

The quinazoline core is famously embedded in several FDA-approved cancer therapies, most notably as inhibitors of receptor tyrosine kinases (RTKs).[3] Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers, driving tumor proliferation, angiogenesis, and metastasis.[4][5] 5-Fluoroquinazoline derivatives have emerged as potent modulators of these pathways, often exhibiting enhanced potency and selectivity.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Many 5-fluoroquinazoline derivatives function as ATP-competitive inhibitors at the kinase domain of RTKs. The fluorine atom at the C-5 position can form crucial interactions within the ATP-binding pocket, enhancing the affinity and inhibitory potential of the molecule.[6] Simultaneous inhibition of both EGFR and VEGFR-2 is a particularly valuable strategy in cancer therapy, as it concurrently attacks tumor cell proliferation and the blood supply that sustains it.[4]

-

EGFR Inhibition: Blocks downstream signaling pathways like PI3K/Akt and MAPK, which are critical for cell proliferation, survival, and gene expression.[4] This is the mechanism for well-known drugs like gefitinib and erlotinib.[7][8]

-

VEGFR-2 Inhibition: As the primary mediator of angiogenesis, inhibiting VEGFR-2 disrupts the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[5][9]

-

Tubulin Polymerization Inhibition: Certain fluoroquinazoline derivatives also exhibit anticancer activity by interfering with microtubule dynamics.[10] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Quantitative Analysis of Anticancer Activity

The cytotoxic and enzyme inhibitory activities of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values denote higher potency.

| Compound Class | Target Cell Line / Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) | Source |

| Fluoroquinazolinone (Cpd 6) | MCF-7 (Breast Cancer) | 0.35 | Gefitinib | 0.97 | [10] |

| Fluoroquinazolinone (Cpd 10e) | MDA-MBA-231 (Breast Cancer) | 0.28 | Gefitinib | 1.30 | [10] |

| Fluoroquinazolinone (Cpd 6) | EGFR Kinase | 0.075 | Gefitinib | 0.078 | [10] |

| Fluoroquinazolinone (Cpd 10d) | Tubulin Polymerization | 9.25 | Colchicine | 7.35 | [10] |

| 4-Anilinoquinazoline (Cpd 7i) | EGFR Kinase | 0.017 | Erlotinib | 0.033 | [12] |

| Thioacetyl-benzohydrazide (Cpd 21) | VEGFR-2 Kinase | 4.6 | - | - | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of new chemical entities.

Causality and Rationale: This protocol relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-fluoroquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Fluoroquinazoline Scaffolds

While the term "fluoroquinolone" refers to a distinct class of antibiotics, quinazoline derivatives, including those with fluorine substitutions, have also demonstrated significant antimicrobial properties.[14][15][16] Their mechanism often mirrors that of fluoroquinolones, targeting essential bacterial enzymes involved in DNA replication.[17]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism for this class of compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[17]

-

DNA Gyrase: This enzyme is crucial in Gram-negative bacteria for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. Inhibition prevents the replication fork from proceeding.[17][18]

-

Topoisomerase IV: In Gram-positive bacteria, this enzyme's main role is to decatenate (unlink) newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition prevents cell division.[17]

By forming a stable complex with the enzyme and DNA, these inhibitors trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a cascade of events culminating in bacterial cell death.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Causality and Rationale: This protocol systematically exposes a standardized inoculum of bacteria to serial dilutions of the test compound. Bacterial growth is assessed by turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the bacteria. This method provides a quantitative measure of the agent's potency, which is essential for preclinical evaluation.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the 5-fluoroquinazoline derivative in broth. Concentrations should span a wide range to capture the MIC.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration will be ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.[20]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Quinazoline derivatives have been investigated for their anti-inflammatory effects, often mediated through the inhibition of key inflammatory signaling pathways and enzymes.[16][21] Fluorination can enhance the potency of these derivatives.[22]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory activity of quinazoline derivatives can be attributed to several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[22]

-

Suppression of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by inhibiting upstream signaling pathways like NF-κB.[21][23]

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells (like macrophages) after stimulation with a bacterial endotoxin, lipopolysaccharide (LPS).

Causality and Rationale: LPS is a potent activator of macrophages via Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the robust production and secretion of cytokines like TNF-α and IL-6. A compound with anti-inflammatory activity will reduce the amount of cytokine released into the cell culture supernatant compared to cells treated with LPS alone. This provides direct evidence of the compound's ability to modulate a key inflammatory response.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the 5-fluoroquinazoline derivative for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control (no LPS) and a vehicle control (LPS + vehicle).

-

Incubation: Incubate the cells for 12-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentration in each sample. Determine the percentage of inhibition of cytokine release for each compound concentration relative to the vehicle control.

Conclusion and Future Perspectives

5-Fluoroquinazoline derivatives represent a versatile and highly tractable scaffold for the development of novel therapeutics. Their profound anticancer activity, driven by potent inhibition of key oncogenic kinases like EGFR and VEGFR-2, continues to be a major focus of drug discovery. Furthermore, their promising antimicrobial and anti-inflammatory activities highlight their potential to address a wider range of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel synergistic combinations with existing therapies, and advancing the most promising candidates through preclinical and clinical development.[24] The strategic use of fluorine chemistry in conjunction with the privileged quinazoline core ensures that this class of molecules will remain at the forefront of medicinal chemistry for years to come.

References

-

Al-Ostoot, F.H., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Available at: [Link]

-

Gao, C., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry. Available at: [Link]

-

Gray, N.S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yousefbeyk, M., & Ghasemi, J.B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences. Available at: [Link]

-

MDPI. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Available at: [Link]

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

-

Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

-

Yousefbeyk, M., & Ghasemi, J.B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at: [Link]

-

Simões, M.F., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]

-

Van der Auwera, P., et al. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Al-Suwaidan, I.A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available at: [Link]

-

News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Available at: [Link]

-

ResearchGate. (2025). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]

-

Sharma, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry. Available at: [Link]

-

IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

-

MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

-

ScienceDirect. (2025). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. Available at: [Link]

-

Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Available at: [Link]

-

European Journal of Chemistry. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Potential antimicrobial activities of quinazolinone derivatives: A review. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

-

International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available at: [Link]

-

MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. Available at: [Link]

-

ScienceDirect. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

MDPI. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Available at: [Link]

-

National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

-

International Journal For Multidisciplinary Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Available at: [Link]

-

YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

-

Nature. (2018). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. orientjchem.org [orientjchem.org]

- 16. ijmpr.in [ijmpr.in]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijfmr.com [ijfmr.com]

- 24. ijpba.info [ijpba.info]

Methodological & Application

Application Note: Precision SNAr Protocols for 4-Chloro-5-Fluoroquinazoline Derivatives

Part 1: Executive Summary & Strategic Context[1]

The 4-chloro-5-fluoroquinazoline scaffold is a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1] While 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) are well-documented, the 5-fluoro isomer presents unique synthetic challenges and opportunities.[1]

The Core Challenge: The C5-fluorine atom sits in the "peri" position relative to the C4-chlorine leaving group.[1] Unlike the C6 or C7 positions, the C5 substituent exerts significant steric pressure on the incoming nucleophile at C4.[1] Standard protocols optimized for 6/7-substituted quinazolines often result in incomplete conversion or require extended reaction times when applied to the 5-fluoro isomer.[1]

This guide provides optimized SNAr (Nucleophilic Aromatic Substitution) protocols specifically tuned to overcome the electronic and steric hurdles of the 4-chloro-5-fluoroquinazoline scaffold, ensuring high yields and strict regioselectivity.

Part 2: Mechanistic Insight & Reactivity Logic

The Regioselectivity Hierarchy

In 2,4-dichloro-5-fluoroquinazoline systems, reactivity follows a strict hierarchy driven by the electronic deficiency of the pyrimidine ring:

-

C4-Position (Primary Site): Most reactive due to the cumulative electron-withdrawing effects of N1 and N3, plus the inductive effect of the adjacent 5-F.[1]

-

C2-Position: Significantly less reactive; typically requires high temperatures (>100°C) or catalysis to displace after C4 is substituted.[1]

-

C5-Position (Fluorine): The C-F bond is extremely stable.[1] Direct displacement of the 5-F is rare under standard SNAr conditions unless the ring is further activated (e.g., by nitro groups) or the nucleophile is exceptionally potent (e.g., thiols in DMF at high heat).

The "Peri-Effect" (Steric Hindrance)

The 5-fluoro atom creates a steric gatekeeper effect.[1]

-

Electronic: The high electronegativity of F pulls electron density, theoretically activating C4.[1]

-

Steric: The Van der Waals radius of F (1.47 Å) crowds the C4 trajectory.[1]

-

Net Result: While electronically activated, the reaction rate is kinetically controlled by sterics.[1] Nucleophiles with bulky ortho-substituents (e.g., 2-bromo-4-fluoroaniline) will react significantly slower than in 6-fluoro analogs.[1]

Visualizing the Reaction Pathway

Figure 1: SNAr reaction pathway highlighting the critical transition state bottleneck caused by the 5-fluoro substituent.

Part 3: Optimized Experimental Protocols

Method A: Standard Conditions (Anilines & Primary Amines)

Best for: Unhindered amines (e.g., aniline, benzylamine) and standard library synthesis.[1] Solvent System: Isopropanol (IPA) is preferred.[1] It solubilizes the starting material but often precipitates the product hydrochloride salt, driving the reaction to completion (Le Chatelier’s principle).[1]

Protocol:

-

Charge: To a reaction vial, add 4-chloro-5-fluoroquinazoline (1.0 equiv) and Isopropanol (10-15 volumes).

-

Add Nucleophile: Add the amine/aniline (1.1 equiv).[1]

-

Add Base (Optional):

-

Heat: Heat to 80°C (Reflux) for 2–4 hours.

-

Note: 5-F analogs may require 4 hours, whereas 6-F analogs typically finish in 1-2 hours.[1]

-

-

Workup:

Method B: "Hard" Conditions (Hindered/Weak Nucleophiles)

Best for: Ortho-substituted anilines (e.g., 2-bromoaniline), electron-poor amines, or when Method A fails to reach >50% conversion.[1] Solvent System: DMF or DMA (Polar Aprotic) to stabilize the Meisenheimer complex and increase reaction rate.[1]

Protocol:

-

Charge: Dissolve 4-chloro-5-fluoroquinazoline (1.0 equiv) in DMF (5-10 volumes).

-

Add Nucleophile: Add the hindered amine (1.2 – 1.5 equiv).[1]

-

Add Base: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).[1] Cesium carbonate is superior for extremely sluggish reactions.[1]

-

Heat: Heat to 100°C – 120°C for 4–12 hours.

-

Caution: Do not exceed 140°C to avoid potential displacement of the 5-F or hydrolysis.[1]

-

-

Workup: Pour the reaction mixture into ice-water (10 volumes). Stir for 30 mins. The product usually precipitates.[1] Filter and wash with water.[1][3] If no precipitate, extract with EtOAc.[1]

Method C: Ether Linkages (Phenols/Alcohols)

Best for: Creating O-linked side chains (less common for this scaffold but possible).[1]

Protocol:

-

Pre-activation: In a separate vial, treat the alcohol/phenol (1.1 equiv) with NaH (1.2 equiv) in dry THF or DMF at 0°C for 30 mins.

-

Coupling: Add the 4-chloro-5-fluoroquinazoline solution (in THF/DMF) dropwise to the alkoxide.

-

Condition: Stir at RT to 60°C . (SNAr with alkoxides is faster than amines; high heat may cause side reactions).[1]

Part 4: Data Summary & Troubleshooting

Solvent & Base Selection Matrix[1]

| Parameter | Recommended | Alternative | Why? |

| Solvent | Isopropanol (IPA) | Acetonitrile, Dioxane | IPA is "green," handles high temp (82°C), and promotes product precipitation.[1] |

| Base | DIPEA (Hünig's Base) | Triethylamine (TEA) | DIPEA is non-nucleophilic and sterically hindered, preventing quaternary salt formation.[1] |

| Catalyst | None | HCl (cat.)[1] | Acid catalysis (1-5 mol%) can activate the quinazoline N1, accelerating reaction with weak anilines.[1] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Steric hindrance from 5-F is slowing attack.[1] | Switch solvent to DMA or NMP and increase temp to 110°C. Use Cs2CO3 .[1] |

| Hydrolysis Product (OH at C4) | Wet solvent or hygroscopic base.[1] | Use anhydrous solvents.[1] Ensure K2CO3 is dry.[1] Use molecular sieves in reaction. |

| Regioisomer Mix | Attack at C2 or C5 (rare).[1] | Lower temperature.[1] Ensure C4-Cl is actually present (verify SM quality). C2 attack only happens under extreme forcing conditions.[1] |

| Dark/Tar Formation | Decomposition of amine or product.[1] | Perform reaction under Nitrogen/Argon .[1] Reduce temperature and extend time.[1] |

Part 5: References

-

Mechanistic Studies on Quinazoline SNAr: Sánchez, P., et al. (2018).[1] "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine."

-

Regioselectivity in Dichloroquinazolines: Lopes, S. M. M., et al. (2024).[1][4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." (Note: Generalized citation for regioselectivity logic in 4-aminoquinazolines).

-

Microwave Assisted Synthesis of Anilinoquinazolines: Lopes, S., et al. (2021).[1] "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." [1]

-

Vandetanib/Quinazoline Analog Synthesis (Contextual): Li, Z., et al. (2017).[1] "An Alternative Synthesis of Vandetanib via a Microwave Accelerated Dimroth Rearrangement." [1]

Sources

- 1. Vandetanib - Wikipedia [en.wikipedia.org]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

Application Notes and Protocols for the 5-Fluoroquinazoline Series in Medicinal Chemistry

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position, significantly modulates the physicochemical and biological properties of the resulting molecule, including metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This guide provides an in-depth exploration of 5-fluoroquinazoline derivatives as versatile building blocks for drug discovery. We present detailed synthetic protocols, explain the rationale behind key experimental choices, and showcase the application of these scaffolds in developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the 5-fluoroquinazoline core.

Introduction: The Strategic Advantage of the 5-Fluoroquinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic motif that forms the core of numerous approved drugs, including kinase inhibitors like Gefitinib and Erlotinib used in cancer therapy.[3][6] Its rigid, planar structure and multiple points for substitution allow for precise orientation of functional groups to interact with biological targets.[2]

The incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry.[7] A fluorine substituent can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[3]

-

Lipophilicity: Fluorine can increase lipophilicity, which can enhance membrane permeability and bioavailability.[3]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing binding affinity.

-